N,N,2,3-tetramethylquinoxaline-6-carboxamide
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Overview
Description
N,N,2,3-tetramethylquinoxaline-6-carboxamide: is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological and industrial applications. The compound’s structure includes a quinoxaline core with multiple methyl groups and a carboxamide functional group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N,N,2,3-tetramethylquinoxaline-6-carboxamide typically begins with o-phenylenediamine and a suitable diketone.
Cyclization Reaction: The o-phenylenediamine undergoes a cyclization reaction with the diketone to form the quinoxaline core.
Methylation: Subsequent methylation steps introduce the methyl groups at the 2, 3, and N positions.
Carboxamide Formation:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. Large-scale production may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N,2,3-tetramethylquinoxaline-6-carboxamide can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the methyl groups or the carboxamide functional group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed:
Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: N,N,2,3-tetramethylquinoxaline-6-carboxamide is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Antimicrobial Agents: Quinoxaline derivatives, including this compound, exhibit antimicrobial properties and are studied for their potential use in treating infections.
Anticancer Research: The compound is investigated for its potential anticancer activity, targeting specific cellular pathways involved in cancer progression.
Industry:
Dyes and Pigments: The compound is used in the production of dyes and pigments due to its stable and vibrant color properties.
Material Science: It is explored for its potential use in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
Molecular Targets and Pathways: N,N,2,3-tetramethylquinoxaline-6-carboxamide exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The compound’s mechanism of action often involves the inhibition or activation of these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the modulation of signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
2,3,6,7-tetramethylquinoxaline: A closely related compound with similar structural features but lacking the carboxamide group.
N,N-dimethylquinoxaline-6-carboxamide: Another related compound with fewer methyl groups.
Uniqueness: N,N,2,3-tetramethylquinoxaline-6-carboxamide is unique due to its specific combination of methyl groups and a carboxamide functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N,N,2,3-tetramethylquinoxaline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-8-9(2)15-12-7-10(13(17)16(3)4)5-6-11(12)14-8/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHUSRYENNKPGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(=O)N(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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